molecular formula C17H17N5OS B11058742 2-{[4-Amino-6-(diphenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanol

2-{[4-Amino-6-(diphenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanol

Cat. No.: B11058742
M. Wt: 339.4 g/mol
InChI Key: PFVCCUXXPLEKEB-UHFFFAOYSA-N
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Description

2-{[4-Amino-6-(diphenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanol is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with amino and diphenylamino groups, as well as a sulfanyl group attached to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Amino-6-(diphenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanol typically involves multiple steps One common method starts with the preparation of the triazine core, which can be achieved through the reaction of cyanuric chloride with appropriate aminesThe final step involves the attachment of the sulfanyl group to the ethanol moiety, which can be done using thiol-ene click chemistry under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-Amino-6-(diphenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

2-{[4-Amino-6-(diphenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-Amino-6-(diphenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The diphenylamino group can enhance binding affinity and specificity, while the sulfanyl group can participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl]benzenemethanol
  • 2-[4-Amino-6-(naphthylamino)-1,3,5-triazin-2-yl]-4-chlorophenylmethanol
  • 2-[4-Amino-6-(phenylmethyl)amino]-1,3,5-triazin-2-yl]-benzenemethanol

Uniqueness

Compared to similar compounds, 2-{[4-Amino-6-(diphenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanol stands out due to its unique combination of functional groups. The presence of both diphenylamino and sulfanyl groups provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

2-[[4-amino-6-(N-phenylanilino)-1,3,5-triazin-2-yl]sulfanyl]ethanol

InChI

InChI=1S/C17H17N5OS/c18-15-19-16(21-17(20-15)24-12-11-23)22(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,23H,11-12H2,(H2,18,19,20,21)

InChI Key

PFVCCUXXPLEKEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N)SCCO

Origin of Product

United States

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